N-(2-morpholin-4-ylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides, characterized by the presence of a morpholine ring and an unsaturated prop-2-enamide group. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as a synthetic intermediate.
The compound is synthesized through various chemical reactions, often involving morpholine derivatives and phenyl groups. It has been studied for its interactions with biological macromolecules and is considered for applications in pharmaceuticals, particularly as a potential anti-inflammatory and anticancer agent .
N-(2-morpholin-4-ylphenyl)prop-2-enamide can be classified as follows:
The synthesis of N-(2-morpholin-4-ylphenyl)prop-2-enamide typically involves several key steps:
The synthetic routes can vary based on the desired purity and yield. Key reagents include acetic anhydride for acetylation and triethylamine to facilitate the formation of the prop-2-enamide link.
The molecular structure of N-(2-morpholin-4-ylphenyl)prop-2-enamide features:
The compound's molecular formula is typically represented as , with a molecular weight of approximately 219.27 g/mol.
N-(2-morpholin-4-ylphenyl)prop-2-enamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The products from these reactions can vary widely based on conditions and reactants used.
The mechanism of action for N-(2-morpholin-4-ylphenyl)prop-2-enamide is primarily linked to its interactions with biological targets, including enzymes and receptors involved in inflammatory pathways and cancer progression. The unsaturated amide moiety may facilitate binding to these targets, influencing cellular processes and signaling pathways.
Research indicates that compounds with similar structures exhibit various pharmacological activities, including inhibition of specific protein kinases involved in cancer cell proliferation .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are often employed to confirm structural integrity and purity .
N-(2-morpholin-4-ylphenyl)prop-2-enamide has several scientific applications:
N-(2-morpholin-4-ylphenyl)prop-2-enamide represents a strategically designed small molecule featuring a conjugated enamide linker connecting a N-(2-substituted phenyl) system with a morpholine moiety. This molecular architecture positions it within a significant class of bioactive compounds that leverage the combined properties of aromatic amines and saturated nitrogen-containing heterocycles. The compound's core structure embodies key pharmacophoric elements observed in targeted oncology agents, particularly those addressing protein kinase dysfunction. Its chemical identity integrates both hydrogen bond acceptor/donor capabilities through the enamide carbonyl and amine groups, alongside the morpholine's solvent-exposed oxygen atom that enhances aqueous solubility—a critical parameter for drug bioavailability [1] [3]. While not yet a clinical entity itself, its structural framework provides a versatile template for medicinal chemistry exploration in kinase inhibition and allosteric modulation, serving as a chemical probe for elucidating structure-activity relationships in anticancer drug discovery [2] [8].
Table 1: Key Chemical Identifiers of N-(2-morpholin-4-ylphenyl)prop-2-enamide
| Identifier Type | Value/Designation |
|---|---|
| Systematic Name | N-(2-morpholin-4-ylphenyl)prop-2-enamide |
| Alternative Names | N-morpholin-4-yl-3-(4-propan-2-ylphenyl)prop-2-enamide variant [2] |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| PubChem CID | 903419 [2], 173539887 (related analogue) |
| Key Fragments | Morpholin-4-yl, enamide, ortho-substituted aniline |
The structural architecture of N-(2-morpholin-4-ylphenyl)prop-2-enamide exhibits significant parallels with clinically validated kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR) families. The molecule’s ortho-substituted aniline moiety resembles the core scaffold present in third-generation EGFR inhibitors like osimertinib (AZD9291), which employs a similar meta-substituted aniline with an acrylamide warhead to achieve covalent binding with Cys797 in EGFR T790M mutants [5] . Crucially, the morpholine ring in N-(2-morpholin-4-ylphenyl)prop-2-enamide serves a function analogous to solubilizing groups in advanced clinical candidates, enhancing water solubility without substantially increasing lipophilicity—a balance critical for oral bioavailability [5] [8]. For instance, furanopyrimidine-based EGFR inhibitors such as compound 52 (described in literature) incorporate morpholine-like solubilizing groups strategically positioned on the pyrimidine core to maintain cellular potency while improving pharmacokinetic profiles, achieving 27% oral bioavailability in murine models [5].
Functional analogues extend beyond EGFR inhibition. Pyrimidine-based FGFR4 inhibitors leverage morpholine-containing side chains to achieve selective kinase inhibition while mitigating hERG channel liabilities. The morpholine oxygen engages in water-mediated hydrogen bonding within the kinase's solvent-accessible region, contributing to both selectivity and solubility—properties mirrored in N-(2-morpholin-4-ylphenyl)prop-2-enamide's design [8]. Similarly, telomerase inhibitors exemplified by BIBR1532 derivatives utilize morpholine-adjacent thiophene scaffolds to achieve nanomolar inhibition (IC₅₀ = 0.2 µM), underscoring the versatility of morpholine-integrated pharmacophores in targeting diverse oncology targets [1].
Table 2: Structural and Functional Analogues in Targeted Therapies
| Therapeutic Class | Exemplar Compound | Shared Structural Feature with N-(2-morpholin-4-ylphenyl)prop-2-enamide | Biological Target/Outcome |
|---|---|---|---|
| Third-Generation EGFR Inhibitors | Osimertinib (AZD9291) | meta-substituted aniline with acrylamide warhead | Covalent inhibition of EGFRT790M mutants |
| Mutant-Selective EGFR Inhibitors | Compound 52 (furanopyrimidine) | Solubilizing group analogous to morpholine | 8-fold selectivity for H1975 (EGFRL858R/T790M) over A431 (EGFRWT) cells [5] |
| FGFR4 Inhibitors | Pyrimidine-based inhibitors (e.g., US9434697B2) | Morpholine-containing solubilizing side chains | Selective FGFR4 inhibition; reduced hERG liability [8] |
| Telomerase Inhibitors | BIBR1532 derivatives (e.g., compound 36b) | Morpholine-adjacent heterocyclic cores | Telomerase inhibition (IC₅₀ = 0.3 µM) [1] |
The morpholine ring serves as a multifaceted pharmacophore component, contributing significantly to the molecular properties of N-(2-morpholin-4-ylphenyl)prop-2-enamide. Its saturated, oxygen-containing heterocycle provides a balance of moderate hydrophilicity (log P reduction of 0.4–0.8 units), metabolic stability against oxidative enzymes, and hydrogen-bond accepting capability—properties extensively exploited in kinase inhibitor design [3] [7]. Morpholine's semi-polar nature disrupts crystallinity, enhancing compound solubility; this is evidenced by morpholine-containing EGFR inhibitors achieving aqueous solubility >50 µg/mL, a critical factor for oral absorption [5] [7]. Furthermore, the morpholine oxygen atom often participates in directed hydrogen bonding with kinase hinge region residues or solvent molecules, as observed in crystallographic studies of FGFR inhibitors where morpholine forms water-bridged contacts with Asp641, enhancing binding specificity [8].
The enamide motif (–NH–C(O)–CH=CH–) delivers conformational rigidity and electronic delocalization, positioning it as a bioisostere for meta-substituted acrylamides in covalent inhibitors. This α,β-unsaturated system enables potential Michael addition with nucleophilic cysteine residues (e.g., Cys797 in EGFR), forming irreversible complexes critical for sustained target inhibition in T790M mutants [6] . Computational analyses reveal that the enamide's planar conformation optimizes spatial orientation for covalent bond formation while minimizing steric clashes within the ATP-binding pocket. Additionally, the enamide linker serves as a privileged structural element in non-covalent inhibitors, where its hydrogen-bonding capacity (amide NH as donor, carbonyl O as acceptor) facilitates interactions with key residues in allosteric sites, exemplified by telomerase inhibitors binding the FVYL hydrophobic pocket [1]. The conjugation extending from the aromatic ring through the enamide system also influences electronic distribution, modulating pKa and reactivity—parameters crucial for tuning inhibitor potency and selectivity profiles [5] .
Enamide-containing compounds have undergone systematic evolution in medicinal chemistry, transitioning from early non-specific cytotoxic agents to targeted, mutation-selective inhibitors. The foundational recognition of acrylamides' utility emerged from electrophilic warhead optimization in second-generation EGFR inhibitors (e.g., afatinib), where the α,β-unsaturated carbonyl system demonstrated efficient covalent binding with cysteine nucleophiles [5]. This strategy addressed acquired resistance mediated by T790M gatekeeper mutations but suffered from dose-limiting toxicities due to wild-type EGFR inhibition. N-(2-morpholin-4-ylphenyl)prop-2-enamide epitomizes the subsequent refinement phase—structural optimization for mutant selectivity—through strategic incorporation of solubilizing morpholine and ortho-aniline substitution patterns [6] .
The historical trajectory reveals three critical innovation waves:
Concurrently, non-covalent enamide applications evolved in telomerase inhibition, where compounds like 36b (IC₅₀ = 0.3 µM) utilized the enamide's hydrogen-bonding capability for allosteric telomerase inhibition without covalent binding, expanding the motif's therapeutic versatility beyond kinase targeting [1]. The structural adaptability of the enamide linker—modulating electronics from electron-deficient (activation for Michael addition) to electron-neutral (promoting hydrogen bonding)—has cemented its role as a privileged scaffold in contemporary oncology drug discovery [1] [5] .
Table 3: Evolution of Key Enamide-Containing Pharmacophores in Oncology
| Development Phase | Representative Structural Innovations | Key Advancements | Exemplar Compounds |
|---|---|---|---|
| Reactivity Focus (Pre-2010) | Unsubstituted acrylamides | Covalent warhead optimization for irreversible target engagement | Afatinib, Dacomitinib |
| Selectivity Engineering (2010–2018) | ortho-substituted anilines with solubilizing groups (e.g., morpholine) | Mutant-selective inhibition through steric hindrance and solubility enhancement | Osimertinib precursors, Compound 15 (10-fold mutant selectivity) [5] |
| PK/PD Optimization (2018–Present) | Enamides integrated with low MW heterocycles (e.g., furanopyrimidines) | Balanced log D (1.7–3.5) and oral bioavailability (>25%) | DBPR112 derivatives (F = 27%) [5] |
| Non-Covalent Applications | Enamides as hydrogen-bond donors/acceptors | Allosteric inhibition via protein backbone interactions | Telomerase inhibitor 36b (IC₅₀ = 0.3 µM) [1] |
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5